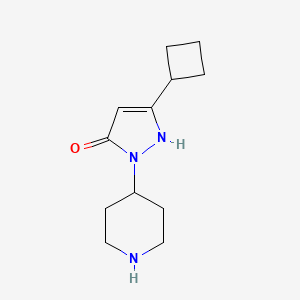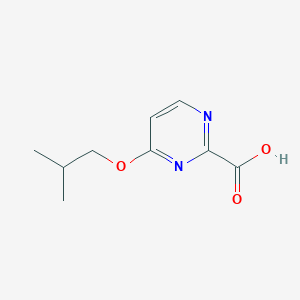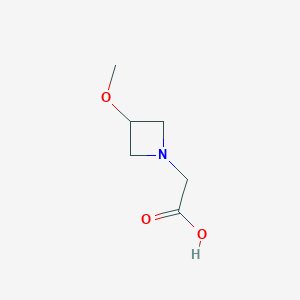
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CPP) is a synthetic molecule with a wide range of applications in the scientific research field. It is a member of the pyrazol-5-ol family of compounds, which are known to have several beneficial properties. CPP has been used in various studies to investigate the biochemical and physiological effects of its components, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibition and Cytochrome P450 Isoforms
Research indicates that compounds structurally related to 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol play a critical role in inhibiting cytochrome P450 (CYP) isoforms. CYP enzymes metabolize a diverse number of drugs, and metabolism-based drug–drug interactions (DDIs) can occur when multiple drugs are coadministered. The selectivity of chemical inhibitors is crucial in deciphering the involvement of specific CYP isoforms. This understanding aids in predicting potential DDIs in drug development and clinical pharmacology (Khojasteh et al., 2011).
Heterocyclic Compound Synthesis
The chemistry of compounds similar to 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is instrumental in the synthesis of heterocyclic compounds. These molecules serve as privileged scaffolds in synthesizing various classes of heterocyclic compounds and dyes, highlighting their versatility and utility in medicinal chemistry and drug discovery processes. The unique reactivity of such compounds under mild reaction conditions facilitates the generation of versatile cynomethylene dyes from a wide range of precursors, indicating their potential for innovative transformations in organic synthesis (Gomaa & Ali, 2020).
Therapeutic Applications
Research into the therapeutic applications of pyrazoline derivatives, which share a structural framework with 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, reveals promising pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. The wide range of pharmacological activities associated with pyrazoline derivatives underscores the significant potential of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol and structurally related compounds in developing new therapeutic agents (Shaaban et al., 2012).
Eigenschaften
IUPAC Name |
5-cyclobutyl-2-piperidin-4-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-8-11(9-2-1-3-9)14-15(12)10-4-6-13-7-5-10/h8-10,13-14H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCAQROYDAEHNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)C3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1470353.png)









